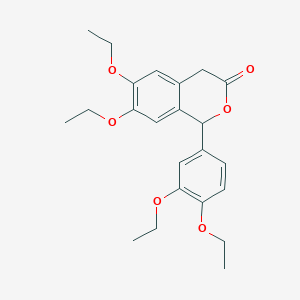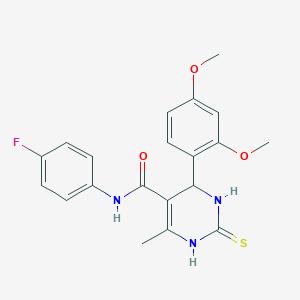![molecular formula C23H23NO4 B11604064 ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11604064.png)
ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate: is a complex organic compound with a unique structure that combines a quinoline core with a cyclopenta[c]quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.
Cyclopenta[c]quinoline Formation: The cyclopenta[c]quinoline moiety is formed by cyclization reactions, often involving intramolecular Friedel-Crafts acylation.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may have anticancer properties, inducing apoptosis in cancer cells.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anticancer research, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Comparación Con Compuestos Similares
- Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
- Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Uniqueness: Ethyl 4-[4-(methoxycarbonyl)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate is unique due to its cyclopenta[c]quinoline structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H23NO4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
ethyl (3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-3-28-23(26)16-11-12-20-19(13-16)17-5-4-6-18(17)21(24-20)14-7-9-15(10-8-14)22(25)27-2/h4-5,7-13,17-18,21,24H,3,6H2,1-2H3/t17-,18+,21+/m1/s1 |
Clave InChI |
MBTPSYGHODMTSU-LQWHRVPQSA-N |
SMILES isomérico |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603983.png)
![3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603986.png)
![ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603988.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11603989.png)

![(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide](/img/structure/B11604011.png)

![N-benzyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11604023.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B11604026.png)
![5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604033.png)
![N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604041.png)
![7-cyclohexyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604046.png)
![ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11604058.png)
![3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11604062.png)
